Product packaging for (2,6-Dichloro-4-fluorophenyl)hydrazine(Cat. No.:CAS No. 119453-09-7)

(2,6-Dichloro-4-fluorophenyl)hydrazine

Cat. No.: B2742458
CAS No.: 119453-09-7
M. Wt: 195.02
InChI Key: JASYLPFQMZCHAK-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The primary significance of (2,6-Dichloro-4-fluorophenyl)hydrazine in modern organic synthesis lies in its utility as a precursor for the construction of complex heterocyclic molecules. Phenylhydrazines are classical reagents in a variety of cyclocondensation reactions to form nitrogen-containing ring systems, which are prevalent scaffolds in many biologically active compounds.

One of the most notable applications of phenylhydrazines is in the Fischer indole (B1671886) synthesis , a venerable and widely used method for preparing indoles. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone, followed by a rsc.orgrsc.org-sigmatropic rearrangement to form the indole ring. nih.govnih.govrsc.org The substituents on the phenylhydrazine ring are incorporated into the final indole product, allowing for the synthesis of a diverse array of substituted indoles. rsc.org While specific examples using this compound in the Fischer indole synthesis are not extensively detailed in readily available literature, its structural features make it a potential candidate for the synthesis of highly halogenated indoles, which are of interest in medicinal chemistry due to their unique biological properties.

Furthermore, substituted phenylhydrazines are key starting materials for the synthesis of pyrazoles , another important class of five-membered nitrogen-containing heterocycles. Pyrazoles are synthesized through the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. A study on the trifluoromethyl analog, (2,6-dichloro-4-trifluoromethyl)phenylhydrazine, demonstrates its successful use in the synthesis of a series of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. mdpi.com This suggests that this compound would be a similarly valuable precursor for the corresponding fluorinated pyrazole (B372694) derivatives.

The general synthetic utility of this compound is summarized in the table below:

PropertyValue
IUPAC Name This compound
CAS Number 119453-09-7 nih.gov
Molecular Formula C₆H₅Cl₂FN₂ nih.gov
Molecular Weight 195.02 g/mol nih.gov
Key Synthetic Reactions Fischer Indole Synthesis nih.govnih.govrsc.org, Pyrazole Synthesis mdpi.com

Contextual Role in Fluorinated and Halogenated Aromatic Compound Chemistry

The chemical behavior of this compound is significantly influenced by the electronic properties of its halogen substituents. The two chlorine atoms at the ortho positions (positions 2 and 6) and the fluorine atom at the para position (position 4) are all electron-withdrawing groups due to their high electronegativity (inductive effect). nih.gov

This strong inductive electron withdrawal has several important consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Hydrazine (B178648) Moiety: The electron density on the nitrogen atoms of the hydrazine group is diminished, making it a weaker nucleophile compared to unsubstituted phenylhydrazine. This can affect the reaction rates and conditions required for its participation in nucleophilic attack, such as in the initial step of the Fischer indole synthesis or pyrazole formation.

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the phenyl ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r), although the positions ortho and para to the activating hydrazine group are already substituted.

Influence on the Basicity of the Hydrazine: The electron-withdrawing substituents decrease the basicity of the hydrazine nitrogens.

The presence of multiple halogen atoms also imparts other properties to the molecules synthesized from this precursor, such as increased lipophilicity and metabolic stability, which are often desirable in the design of bioactive compounds. nih.gov

Overview of Research Trajectories and Applications

Research involving this compound and its analogs is primarily directed towards the synthesis of novel, highly substituted heterocyclic compounds for potential use in medicinal chemistry and agrochemistry. The incorporation of fluorine and chlorine atoms into organic molecules is a common strategy in drug discovery and the development of new pesticides, as these halogens can significantly enhance biological activity. nih.govresearchgate.net

Pharmaceutical Research: The pyrazole and indole scaffolds, which can be synthesized from this compound, are core structures in a wide range of pharmaceuticals. The specific substitution pattern of this hydrazine derivative allows for the creation of new chemical entities with potentially novel pharmacological profiles. For example, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes highlights a pathway to a class of compounds that could be further elaborated into more complex drug candidates. mdpi.com

Agrochemical Research: Substituted phenylhydrazines and the heterocyclic compounds derived from them have been investigated for their potential as fungicides, herbicides, and insecticides. nih.govresearchgate.net The presence of a polychlorinated and fluorinated phenyl ring is a feature of several commercial agrochemicals. researchgate.net Research in this area focuses on synthesizing new derivatives and screening them for potent and selective biological activity against various agricultural pests and pathogens.

The following interactive table provides examples of pyrazole synthesis using a closely related trifluoromethyl analog, illustrating the synthetic potential of this compound.

EntryReactant 2 (Substituted Acetophenone)ProductYield (%)
1Acetophenone1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde82
24-Methylacetophenone1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde85
34-Methoxyacetophenone1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde86
44-Chloroacetophenone1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde89
54-Nitroacetophenone1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde83

Data extracted from a study on the trifluoromethyl analog of this compound. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2FN2 B2742458 (2,6-Dichloro-4-fluorophenyl)hydrazine CAS No. 119453-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c7-4-1-3(9)2-5(8)6(4)11-10/h1-2,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASYLPFQMZCHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Precursors

Established Synthetic Pathways for (2,6-Dichloro-4-fluorophenyl)hydrazine

The primary and most established route for the synthesis of this compound involves a two-step sequence starting from a substituted aniline (B41778) precursor. This pathway is favored for its reliability and adaptability to various scales of production.

Diazotization-Reduction Approaches from Substituted Anilines

The synthesis commences with the diazotization of 2,6-dichloro-4-fluoroaniline. This reaction is typically carried out in a strong acidic medium, such as a mixture of hydrochloric acid and trifluoroacetic acid, at sub-zero temperatures to ensure the stability of the resulting diazonium salt. A solution of sodium nitrite (B80452) in water is added dropwise to the aniline solution, maintained at a temperature of approximately -5 °C, to form the intermediate (2,6-dichloro-4-fluorophenyl)diazonium salt. google.com

This intermediate is highly reactive and is generally used immediately in the subsequent reduction step without isolation. The reduction of the diazonium salt to the corresponding hydrazine (B178648) is achieved by introducing a suitable reducing agent. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂). The tin(II) chloride solution, typically dissolved in concentrated hydrochloric acid, is added to the cold diazonium salt solution. The reaction mixture is stirred for a period to ensure complete reduction, yielding this compound, which is often isolated as its hydrochloride salt to improve stability and ease of handling. google.com

Process Optimization for High-Yield Production

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while ensuring operational safety. Key parameters that are manipulated during process optimization include reaction temperature, concentration of reactants, and the choice of solvent and reducing agent.

Maintaining a low temperature during the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt, which can lead to the formation of phenolic impurities and a lower yield. The rate of addition of sodium nitrite is also carefully controlled for the same reason.

The choice of the acidic medium can also influence the reaction's efficiency. While hydrochloric acid is commonly used, the addition of co-solvents or other acids like trifluoroacetic acid can improve the solubility of the starting aniline and the stability of the diazonium intermediate. google.com The efficiency of the reduction step is dependent on the choice and amount of the reducing agent. Tin(II) chloride is widely used due to its effectiveness, but other reducing agents can also be employed.

The table below illustrates a hypothetical optimization study for the diazotization-reduction of 2,6-dichloro-4-fluoroaniline, showcasing how variations in key parameters can affect the final product yield.

EntryTemperature (°C)Reducing AgentSolvent SystemYield (%)
1-10SnCl₂HCl85
2-5SnCl₂HCl90
30SnCl₂HCl82
4-5Na₂SO₃HCl75
5-5SnCl₂HCl/TFA92

Precursors and Starting Materials in Stereoselective Synthesis

This compound serves as a fundamental building block in the synthesis of more complex molecules, including those with specific stereochemistry. While the compound itself is achiral, it is incorporated into larger structures that may be chiral and have specific biological activities. For instance, it is a key precursor in the synthesis of certain Farnesoid X Receptor (FXR) modulating compounds, which are chiral molecules. google.com

In these syntheses, the stereochemistry is typically introduced in later steps of the reaction sequence, for example, through the use of chiral catalysts, resolving agents, or by employing chiral starting materials to which the this compound moiety is attached. google.com There is currently limited information available in the public domain detailing the direct use of this compound as a chiral auxiliary or a directing group in stereoselective reactions. Its primary role remains that of a key structural component of the final target molecule.

Scale-Up Considerations for Research and Development

The transition of the synthesis of this compound from laboratory scale to research and development or pilot-plant scale introduces several important considerations. The primary concern is the safe handling of the potentially explosive diazonium salt intermediate. On a larger scale, the accumulation of significant quantities of this intermediate is highly undesirable.

To mitigate this risk, continuous flow chemistry is increasingly being adopted for diazotization reactions. In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor or a tube reactor. This approach avoids the buildup of large quantities of the unstable diazonium salt, thereby significantly improving the safety of the process. Furthermore, continuous flow reactors offer better control over reaction parameters such as temperature and mixing, which can lead to higher yields and more consistent product quality.

Other scale-up challenges include efficient heat management of the exothermic diazotization reaction, handling of solid materials and slurries, and the development of robust and scalable purification and isolation procedures. The choice of materials of construction for the reactors and associated equipment is also critical to withstand the corrosive acidic conditions of the reaction.

Chemical Reactivity and Derivatization Studies

Nucleophilic Reaction Pathways Involving the Hydrazine (B178648) Moiety

The hydrazine group is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile. The terminal nitrogen (-NH₂) is generally the more basic and nucleophilic center. However, the nucleophilicity of the hydrazine in (2,6-Dichloro-4-fluorophenyl)hydrazine is modulated by the electronic effects of the substituted phenyl ring.

The chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, by extension, on the attached hydrazine group. Consequently, the lone pairs on the nitrogen atoms are less available for donation, rendering this compound less nucleophilic than unsubstituted phenylhydrazine (B124118). Despite this reduced reactivity, the hydrazine moiety readily participates in nucleophilic attack on a wide range of electrophilic centers, including the carbonyl carbon of aldehydes, ketones, esters, and acid chlorides, as well as carbons bearing good leaving groups in substitution reactions.

Reduction Chemistry Leading to Hydrazine Derivatives

The N-N single bond in hydrazine and its derivatives is susceptible to reductive cleavage. This transformation is a key method for the synthesis of the corresponding anilines. For this compound, reductive cleavage of the N-N bond yields 2,6-dichloro-4-fluoroaniline, a valuable synthetic intermediate. This reduction can be accomplished using various reagents and conditions.

Catalytic hydrogenation is a common method, often employing catalysts like Raney Nickel. mdma.chlookchem.com In this process, hydrazine derivatives are treated with hydrogen gas or a hydrogen donor in the presence of the catalyst, leading to the cleavage of the weak N-N bond.

Table 1: Reagents for Reductive N-N Bond Cleavage of Phenylhydrazines

Reagent/System Description
Raney Nickel / H₂ (or Hydrazine) A heterogeneous catalyst widely used for hydrogenations, including the reduction of nitro groups and the reductive cleavage of N-N and C-S bonds. mdma.chmasterorganicchemistry.com
Sodium in Liquid Ammonia (B1221849) (Na/NH₃) A dissolving metal reduction system capable of cleaving N-N bonds in certain hydrazine derivatives. psu.edursc.org
Zinc in Acetic Acid (Zn/AcOH) A classical method for the reduction of various functional groups, including the N-N bond in substituted hydrazines. rsc.org

| Visible Light / Photocatalyst | A modern, mild method for cleaving N-N bonds using a ruthenium-based photocatalyst and visible light. nih.gov |

Another important reaction related to reduction is the Wolff-Kishner reduction. While this reaction does not reduce the hydrazine itself, it utilizes a hydrazone derivative, formed from the parent hydrazine, to deoxygenate a carbonyl group to a methylene (B1212753) group under basic conditions. mdma.chnih.gov

Formation of Substituted Hydrazones and Related Structures

One of the most fundamental reactions of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.

This compound reacts with various carbonyl compounds to yield the corresponding (2,6-dichloro-4-fluorophenyl)hydrazones. These hydrazone derivatives are often stable, crystalline solids and serve as crucial intermediates in further synthetic transformations, most notably in cyclization reactions like the Fischer indole (B1671886) synthesis.

An analogous reaction has been documented for (2,6-dichlorophenyl)hydrazine (B81577) with 3-nitrobenzaldehyde, which proceeds in high yield to form the corresponding hydrazone. researchgate.net

Table 2: Representative Hydrazone Formation Reaction

Hydrazine Reactant Carbonyl Reactant Product

Cyclization Reactions for Heterocyclic Compound Synthesis

Substituted phenylhydrazines are preeminent starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The combination of the nucleophilic hydrazine and the adjacent aromatic ring provides a versatile scaffold for intramolecular cyclization.

Fischer Indole Synthesis: The most renowned cyclization reaction involving phenylhydrazines is the Fischer indole synthesis. nih.govreddit.com This reaction involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone (formed from a phenylhydrazine and an aldehyde or ketone). The reaction proceeds through a organicchemistrytutor.comorganicchemistrytutor.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring. organicchemistrytutor.com Using this compound as the starting material would lead to the formation of indoles substituted with two chlorine atoms and a fluorine atom on the benzene (B151609) ring portion of the heterocycle. The specific substitution pattern on the resulting indole depends on the carbonyl partner used. wikipedia.orgmasterorganicchemistry.com

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. youtube.comhilarispublisher.com The reaction of this compound with a 1,3-diketone would first involve condensation at one carbonyl group to form a hydrazone, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group and subsequent dehydration. nih.govmdpi.com

Triazine Synthesis: Substituted 1,2,4-triazines can be prepared through the condensation of hydrazines with 1,2-dicarbonyl compounds and a source of the third nitrogen atom, such as an amide. researchgate.net this compound can be incorporated into such synthetic schemes to produce highly substituted triazine derivatives.

Functional Group Interconversions and Aromatic Substitutions

The (2,6-dichloro-4-fluorophenyl) ring system is susceptible to nucleophilic aromatic substitution (SₙAr) due to the presence of three strongly electron-withdrawing halogen substituents. asianpubs.org In SₙAr reactions, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, Cl or F).

The rate-determining step in SₙAr is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby activating the ring for substitution.

In the case of this compound, all three halogens are electron-withdrawing. A key consideration is which halogen acts as the leaving group. In SₙAr reactions, the leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.org This is because the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack. nih.govorganicchemistrytutor.com Therefore, under SₙAr conditions, it is plausible that the fluorine atom at the C-4 position would be preferentially substituted by strong nucleophiles like alkoxides, thiolates, or amines. The two ortho-chloro groups would further activate the ring toward this substitution.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

(2,6-Dichloro-4-fluorophenyl)hydrazine serves as a crucial intermediate in the synthesis of complex molecules, most notably through the Fischer indole (B1671886) synthesis. wikipedia.orgnumberanalytics.com This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole, a privileged scaffold in medicinal chemistry and natural product synthesis. wikipedia.orgorganic-chemistry.org The substituents on the phenylhydrazine ring, in this case, 2,6-dichloro and 4-fluoro, are directly incorporated into the final indole product, allowing for the precise construction of highly functionalized and sterically hindered indole derivatives.

The presence of these halogens can significantly influence the reactivity of the hydrazine (B178648) and the properties of the resulting indole. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms can impact the nucleophilicity of the hydrazine and the stability of the intermediates in the Fischer indole synthesis mechanism. nih.gov These substituents are often desired in the final complex molecule to modulate its biological activity, metabolic stability, and pharmacokinetic profile.

A prime example of its role as a key intermediate is in the synthesis of selective androgen receptor modulators (SARMs). The core structure of certain SARM drug candidates features a complex, substituted indole ring system, the construction of which relies on a Fischer indolization step employing a specifically substituted phenylhydrazine like this compound. nih.gov The precise arrangement of the substituents on the indole core is critical for the molecule's selective interaction with the androgen receptor.

Utility as a Versatile Building Block in Chemical Synthesis

Beyond its role in indole synthesis, this compound is a versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a functionalized aromatic ring, allows it to participate in various cyclization and condensation reactions.

One significant application is in the synthesis of anilinopyrimidine derivatives. These compounds are of interest in medicinal and agricultural chemistry due to their potential biological activities, including fungicidal properties. mdpi.com In a typical synthetic route, this compound can be reacted with a suitably substituted pyrimidine (B1678525) precursor to introduce the (2,6-dichloro-4-fluorophenyl)amino moiety into the final molecule. The specific substitution pattern on the phenyl ring is often crucial for the desired biological efficacy.

The reactivity of the hydrazine group allows for the formation of hydrazones, which can then undergo further transformations. These reactions can lead to the formation of various five- and six-membered heterocyclic rings, such as pyrazoles and pyridazines. The dichloro and fluoro substituents on the phenyl ring are carried through the synthetic sequence, providing a means to introduce these functionalities into the target heterocyclic system.

Below is a table summarizing some of the heterocyclic systems that can be synthesized using this compound as a building block:

Heterocyclic SystemSynthetic ApproachPotential Applications
IndolesFischer Indole SynthesisPharmaceuticals, Agrochemicals
AnilinopyrimidinesNucleophilic Aromatic SubstitutionFungicides, Kinase Inhibitors
PyrazolesCondensation with 1,3-dicarbonylsPharmaceuticals, Dyes
TriazolesCycloaddition ReactionsAgrochemicals, Material Science

Regioselective and Chemoselective Transformations

The unique substitution pattern of this compound can influence the outcome of chemical reactions, leading to high levels of regioselectivity and chemoselectivity.

In the context of the Fischer indole synthesis, the reaction with an unsymmetrical ketone can potentially lead to two different regioisomeric indole products. thermofisher.com The electronic and steric effects of the 2,6-dichloro and 4-fluoro substituents on the phenylhydrazine can direct the cyclization to occur preferentially at one of the ketone's α-carbons, resulting in the formation of a single, desired regioisomer. nih.gov This control over regioselectivity is crucial for the efficient synthesis of complex molecules where a specific isomer is required for biological activity.

Furthermore, the hydrazine moiety can exhibit chemoselectivity in its reactions. In molecules containing multiple electrophilic sites, the hydrazine can be made to react selectively with one functional group over another by carefully controlling the reaction conditions. For example, in a molecule containing both a ketone and an ester, the hydrazine will typically react preferentially with the more electrophilic ketone to form a hydrazone.

A notable example of regioselectivity is observed in the synthesis of 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions. While not directly involving the hydrazine, a related azide (B81097) derivative, (2-azido-1,3-dichloro-5-fluorophenyl)benzene, demonstrates high regioselectivity in copper(I)-catalyzed cycloadditions with terminal alkynes, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This suggests that the substitution pattern of the phenyl ring can effectively control the regiochemical outcome of such transformations.

Development of Novel Synthetic Methodologies Employing the Compound

The distinct properties of this compound make it an attractive substrate for the development of novel synthetic methodologies. Its use can enable the synthesis of previously inaccessible or difficult-to-prepare compounds.

Recent advancements in organic synthesis have focused on the development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.gov this compound is a potential candidate for the development of novel MCRs to generate libraries of highly substituted heterocyclic compounds for drug discovery and other applications. For instance, it could be employed in MCRs for the synthesis of complex pyrazole (B372694) or pyranopyrazole derivatives. nih.gov

Furthermore, the development of new catalytic systems can expand the utility of this compound. For example, aerobic, copper-catalyzed multi-component reactions have been developed for the synthesis of N',N'-diaryl acylhydrazines. rsc.org Employing this compound in such a reaction could provide a novel and efficient route to highly functionalized acylhydrazine derivatives.

The exploration of new reaction conditions, such as microwave-assisted synthesis or the use of novel catalysts, can lead to more efficient and environmentally friendly methods for reactions involving this compound. organic-chemistry.org These new methodologies can offer advantages such as shorter reaction times, higher yields, and improved selectivity.

Applications in Medicinal Chemistry and Pre Clinical Drug Discovery Research

Contribution to the Synthesis of Biologically Active Scaffolds

(2,6-Dichloro-4-fluorophenyl)hydrazine is a key reagent in the construction of several important heterocyclic scaffolds, most notably pyrazoles and indoles. These core structures are prevalent in a vast array of biologically active molecules.

The synthesis of pyrazole-containing compounds is a prominent application. Phenylhydrazines are classical precursors for pyrazole (B372694) synthesis, typically through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. While direct examples utilizing this compound are not extensively detailed in readily available literature, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes has been reported. This analogous transformation strongly indicates that this compound would react similarly to yield corresponding pyrazole derivatives, which are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.

Another significant application is in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. The indole scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. The specific substitution on the phenyl ring of this compound allows for the introduction of a dichlorofluoro-substituted phenyl group at the 1-position of the resulting indole ring. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound.

ScaffoldSynthetic MethodPrecursorsPotential Biological Relevance
PyrazoleKnorr pyrazole synthesisThis compound, 1,3-dicarbonyl compoundKinase inhibition, antimicrobial, anti-inflammatory
IndoleFischer indole synthesisThis compound, Aldehyde or KetoneSerotonin receptor modulation, anticancer, antiviral

Role in Nuclear Receptor Modulator Research (e.g., Farnesoid X Receptor (FXR) Agonists/Modulators)

The farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Modulators of FXR are actively being pursued for the treatment of metabolic and liver diseases. While no direct synthesis of FXR modulators explicitly citing the use of this compound as a starting material has been identified in the public domain, the structural motifs present in known FXR modulators suggest its potential utility. Many small molecule FXR modulators feature complex heterocyclic cores. The ability of this compound to serve as a precursor for pyrazole and indole scaffolds, which can be further elaborated, makes it a plausible, though not yet documented, starting point for the synthesis of novel FXR agonists or antagonists. The dichloro-fluoro substitution pattern could be explored to probe specific interactions within the ligand-binding domain of the receptor.

Integration into Structure-Activity Relationship (SAR) Studies and Lead Optimization (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. The this compound moiety can be incorporated into lead compounds to systematically probe the effects of its specific substitution pattern.

The 2,6-dichloro substitution provides steric bulk and alters the electronics of the phenyl ring, which can influence binding affinity and selectivity for a biological target. The 4-fluoro substituent is a common bioisostere for a hydrogen atom and can modulate metabolic stability and binding interactions through potential hydrogen bonding or dipole interactions.

An example of a related structural motif can be found in the development of Abl kinase inhibitors, where a 6-(2,6-dichlorophenyl) substituent on a pyrido[2,3-d]pyrimidin-7-one core was found to be important for activity. nih.gov Although this example does not directly involve the hydrazine (B178648), it highlights the significance of the 2,6-dichlorophenyl group in achieving potent kinase inhibition. By extension, incorporating the this compound-derived scaffold into potential kinase inhibitors would be a rational step in an SAR campaign to explore the impact of this specific substitution on potency and selectivity.

Structural FeaturePotential Impact in SARExample Target Class
2,6-Dichloro substitutionSteric hindrance, altered ring electronics, improved bindingKinases
4-Fluoro substitutionIncreased metabolic stability, altered pKa, potential for H-bondingVarious enzymes and receptors

Strategic Use in Compound Library Synthesis for Screening Initiatives

The generation of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. This compound is a valuable building block for creating focused libraries of compounds, particularly those based on pyrazole and indole scaffolds. Its reactivity with a wide range of dicarbonyl compounds, aldehydes, and ketones allows for the rapid generation of a diverse set of derivatives.

The process of creating a combinatorial library using this hydrazine would involve reacting it with a collection of different reaction partners to produce a library of related compounds with variations at specific positions. This allows for the efficient exploration of the chemical space around a particular scaffold. For instance, a library of pyrazoles could be synthesized by reacting this compound with a diverse set of beta-ketoesters.

Exploration in Chemical Biology for Target Identification (Non-Clinical)

In chemical biology, small molecules are used as probes to investigate biological systems. Hydrazine-containing molecules have emerged as versatile chemical probes for activity-based protein profiling (ABPP). nih.govnih.gov ABPP is a powerful technique used to identify and characterize enzyme activities in complex biological systems.

While this compound itself is not a probe, it can serve as a key synthetic intermediate for the construction of more complex chemical probes. The hydrazine moiety can be reactive towards certain enzyme cofactors and post-translational modifications. By attaching a reporter tag (like a fluorophore or a biotin) to a molecule derived from this hydrazine, researchers can create probes to covalently label and identify specific protein targets in a cellular context. The dichloro-fluoro substitution pattern could confer specific binding properties to the probe, directing it towards a particular subset of proteins.

Advanced Spectroscopic and Analytical Methodologies for Research

Methodologies for Structural Elucidation of Novel Derivatives

The unambiguous determination of the three-dimensional structure of novel derivatives of (2,6-Dichloro-4-fluorophenyl)hydrazine is fundamental to understanding their chemical reactivity and potential applications. While standard spectroscopic methods provide initial characterization, advanced techniques are required for definitive structural elucidation.

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise arrangement of atoms in a crystalline solid. For derivatives of this compound, such as hydrazones or cyclized products like pyrazoles and triazoles, obtaining a suitable crystal allows for the exact measurement of bond lengths, bond angles, and torsion angles. For instance, in a study on (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, a closely related compound, X-ray crystallography revealed the E configuration about the C=N bond and the dihedral angle between the two aromatic rings. researchgate.net This level of detail is critical for understanding steric effects and conformational preferences. The crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, can also be analyzed, providing insight into the supramolecular chemistry of the derivative. researchgate.netmdpi.com

Hirshfeld Surface Analysis: Used in conjunction with X-ray crystallographic data, Hirshfeld surface analysis is a computational method that provides qualitative and quantitative insights into intermolecular interactions within a crystal. By mapping properties onto a unique molecular surface, it allows researchers to visualize and quantify contacts between different atoms, such as C-H···O, N-H···O, C-H···Cl, and π-π stacking interactions. researchgate.net This analysis is invaluable for understanding the forces that govern the crystal packing of novel derivatives. researchgate.netmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Beyond standard ¹H and ¹³C NMR, two-dimensional (2D) NMR techniques are essential for elucidating the complex structures of novel derivatives.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of ¹³C signals.

Furthermore, given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a powerful tool. It can be used not only for structural confirmation but also for more advanced applications, such as in the chiral discrimination of derivatives formed by reacting fluorophenyl hydrazines with chiral molecules. doi.org

The data below illustrates typical crystallographic parameters obtained from a single-crystal X-ray diffraction study of a hydrazone derivative. mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.3368
b (Å)11.9804
c (Å)12.7250
α (°)100.904
β (°)107.959
γ (°)109.638
Volume (ų)1334.36

Chromatographic Separation and Purification Techniques in Research

The synthesis of derivatives from this compound often results in mixtures containing the desired product, unreacted starting materials, and various byproducts. Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of these compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating components of a mixture. For phenylhydrazine (B124118) derivatives, reversed-phase HPLC with a UV detector is common. rsc.org A significant challenge can be the lack of a strong chromophore or spectral overlap with other components in the mixture. To overcome this, pre-column derivatization is often employed. rsc.orgnih.gov In this approach, the hydrazine (B178648) or its derivatives are reacted with a reagent (e.g., an aldehyde) to form a new compound with a strong UV absorbance at a specific wavelength, enhancing both sensitivity and selectivity. rsc.org This allows for the accurate quantification of trace amounts of phenylhydrazine compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Phenylhydrazines can be analyzed by GC, often after derivatization to improve their volatility and chromatographic behavior. sigmaaldrich.comresearchgate.net For example, derivatization with aldehydes or ketones to form hydrazones is a common strategy. The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. This method provides excellent separation for structurally similar molecules and confirms the identity of each component. sigmaaldrich.com

Advanced Hyphenated Techniques: For highly complex samples or when extremely low detection limits are required, more advanced methods are utilized. Two-dimensional liquid chromatography combined with inductively coupled plasma-mass spectrometry (LC-ICP-MS) has been used for the sensitive quantitation of residual phenylhydrazine. nih.gov This method involves derivatizing the hydrazine with an iodine-containing reagent, allowing for highly sensitive detection by ICP-MS. nih.gov

The following table summarizes common chromatographic techniques and their applications in the context of this compound research.

TechniqueDetectorPrimary ApplicationNotes
HPLCUV-VisPurification and quantification of reaction productsPre-column derivatization can enhance sensitivity and selectivity. rsc.org
GC-MSMass SpectrometerSeparation and identification of volatile derivativesProvides structural confirmation through mass spectra. sigmaaldrich.com
LC-ICP-MSICP-Mass SpectrometerUltra-trace quantification of residual hydrazineRequires derivatization with a heteroatom-containing tag (e.g., iodine). nih.gov

Advanced Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond routine ¹H/¹³C NMR and IR spectroscopy used for basic structural confirmation, advanced spectroscopic methods provide deeper insights into the electronic structure, bonding, and detailed molecular framework of this compound derivatives.

Tandem Mass Spectrometry (MS/MS): This technique is invaluable for detailed structural elucidation, particularly for complex derivatives. In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a wealth of structural information, helping to identify different subunits within the molecule and how they are connected. Techniques like Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) can provide useful data for elucidating the structure of derivatives, including the assignment of isomers. nih.gov Optimized mass spectrometry protocols are crucial for accurately identifying and quantifying modifications on molecules, such as chlorination. nih.gov

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. By computing theoretical spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) for a proposed structure, researchers can compare it with the experimental spectra to validate the structural assignment. mdpi.commdpi.com DFT can also be used to predict molecular properties such as dipole moment, molecular orbital energies (HOMO-LUMO), and to help interpret X-ray diffraction and Hirshfeld surface analysis results. mdpi.commdpi.com

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies of Derivatives

For instance, studies on various Schiff bases derived from chlorophenylhydrazines have been conducted to explore their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. These studies typically involve the synthesis of a series of derivatives followed by computational docking to understand their binding mechanisms. The docking scores and inhibition constants calculated from these studies help in identifying promising candidates for further development.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule ligands, in this case, derivatives of (2,6-dichloro-4-fluorophenyl)hydrazine, are then "docked" into the active site of the protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. These scores are influenced by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Table 1: Illustrative Molecular Docking Data for Phenylhydrazine (B124118) Derivatives against Dihydrofolate Reductase (DHFR)

CompoundGlide Score (G-Score)Hydrogen Bond Interactions (Residue and Bond Length)
Phenylhydrazine Derivative A-7.88THR56 (2.1 Å), SER59 (2.4 Å)
Phenylhydrazine Derivative B-5.44Not specified

Note: This data is illustrative and based on studies of other phenylhydrazine derivatives, not specifically this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, molecular properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic transitions.

For a molecule like this compound, quantum chemical calculations can provide valuable insights into its chemical behavior. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring significantly influences the electron distribution and, consequently, the reactivity of the hydrazine (B178648) moiety.

Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and electronic interactions within the molecule, such as charge delocalization and hyperconjugative effects.

While specific quantum chemical data for this compound is scarce, studies on halogenated anilines, which are structurally related, demonstrate how these calculations can be applied. For example, DFT calculations on halogenated anilines have been used to study their geometrical parameters, vibrational spectra, and electronic absorption spectra.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers, and they often have different potential energies. Understanding the conformational preferences of a molecule is crucial as it can influence its physical properties and biological activity.

For this compound, the key rotatable bond is the C-N bond connecting the phenyl ring to the hydrazine group. The presence of bulky chlorine atoms at the 2 and 6 positions of the phenyl ring is expected to create steric hindrance, which will significantly influence the preferred orientation of the hydrazine group relative to the ring.

The energetic profile of the molecule can be mapped by calculating the potential energy as a function of the dihedral angle of the C-N bond. This would reveal the energy minima corresponding to the most stable conformers and the energy barriers for rotation between them. Computational methods can be used to determine the relative energies of different conformers and predict the most stable conformation in the gas phase or in solution. Studies on other substituted benzenes have shown that the interplay of steric and electronic effects dictates the conformational landscape.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra for a proposed structure, chemists can compare the theoretical data with experimental results to confirm the identity and structure of a compound.

For this compound, quantum chemical calculations can predict:

Vibrational Frequencies: The calculated IR and Raman spectra can help in assigning the observed vibrational bands to specific molecular motions, such as N-H stretching, C-Cl stretching, and C-F stretching.

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

Furthermore, computational methods are invaluable for elucidating reaction mechanisms. For a starting material like this compound, theoretical studies can be used to investigate the pathways of various reactions, such as the formation of pyrazoles or other heterocyclic compounds. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway and predict the regioselectivity and stereoselectivity of the reaction. For example, theoretical investigations into the reactions of substituted hydrazines with dicarbonyl compounds have helped to rationalize the formation of different isomeric products.

Q & A

Q. What are the optimal synthetic routes for (2,6-Dichloro-4-fluorophenyl)hydrazine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aryl halides and hydrazine hydrate. Key parameters include temperature (20–80°C), reaction duration (2–4 hours), and inert atmosphere conditions to prevent oxidation. For example, yields of 88% were achieved using hydrazine hydrate monohydrate at 80°C for 4 hours . Side reactions, such as over-alkylation, are mitigated by stoichiometric control and phase-selective catalysts.

Q. How can the crystal structure and hydrogen-bonding interactions of this compound derivatives be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal packing and hydrogen-bonding networks. For acyl hydrazide analogs, studies reveal intermolecular N–H⋯O and C–H⋯F interactions stabilizing the lattice . Complementary techniques like IR spectroscopy validate functional group vibrations (e.g., N–H stretches at 3300–3400 cm⁻¹).

Q. What analytical methods are used to quantify hydrazine derivatives in solution?

  • Methodological Answer : UV-Vis spectroscopy with potassium permanganate (KMnO₄) is widely employed. Hydrazine reduces KMnO₄, showing absorption maxima at 526 nm and 546 nm (molar absorptivity: ~2200–2300 L·mol⁻¹·cm⁻¹). Calibration curves are constructed at pH 3–5 to avoid interference from decomposition byproducts .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine-catalyzed reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations map reaction pathways, identifying transition states and activation barriers. For example, bicyclic hydrazine catalysts (e.g., [2.2.2]-hydrazines) lower cycloreversion barriers by 15–20 kJ/mol compared to [2.2.1] analogs, enhancing metathesis efficiency . Solvent effects are modeled using polarizable continuum models (PCM) to predict regioselectivity.

Q. What strategies resolve contradictions in catalytic decomposition mechanisms of hydrazine derivatives for hydrogen production?

  • Methodological Answer : Discrepancies arise from phase-dependent mechanisms (vapor vs. solution). In vapor-phase studies, Ni-Pt/La₂O₃ catalysts achieve 95% H₂ selectivity at 25°C via N–N bond cleavage, while solution-phase reactions face solvent interference. Kinetic isotope effects (KIE) and operando spectroscopy differentiate rate-determining steps (e.g., N₂H₃* vs. NH₂* intermediates) .

Q. How can catalyst design improve selectivity in hydrazine decomposition for fuel cell applications?

  • Methodological Answer : Bimetallic catalysts (e.g., Rh-Ni/Al₂O₃) enhance H₂ selectivity by tuning metal–support interactions. For hydrous hydrazine (HH), Rh nanoparticles suppress NH₃ formation via electronic effects (d-band center modulation). Reactor configurations (e.g., fixed-bed vs. microchannel) further optimize mass transfer and residence time .

Q. What experimental approaches validate computational predictions of hydrazine reactivity in organic transformations?

  • Methodological Answer : Synchrotron-based X-ray absorption spectroscopy (XAS) probes catalyst oxidation states during hydrazine-mediated C–C bond cleavage. Isotopic labeling (¹⁵N₂H₄) tracks nitrogen transfer pathways, while in situ NMR captures transient intermediates (e.g., diazenes) predicted by DFT .

Data Contradictions and Resolution

  • Contradiction : Hydrazine decomposition selectivity varies between studies (H₂ vs. NH₃ dominance).

    • Resolution : Differences stem from catalyst composition (e.g., Ni vs. Rh) and reaction phases. Vapor-phase reactions on Rh/Al₂O₃ favor H₂ (99% selectivity), while Ni-based catalysts in solution produce NH₃ due to competitive hydrolysis .
  • Contradiction : Hydrazine stability in propellant formulations vs. rapid decomposition in catalytic systems.

    • Resolution : Stability is context-dependent. In monopropellants (e.g., ASCENT), stabilizers like nitrates inhibit premature decomposition, whereas catalytic beds (e.g., Ir/Al₂O₃) lower activation energy for controlled ignition .

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